4-(3-Benzisothiazolyl) piperidine

Antipsychotic drug discovery Dopamine receptor antagonism In vivo behavioral pharmacology

This bicyclic heterocycle is a critical building block for synthesizing N-substituted derivatives with antipsychotic and analgesic properties. Its sulfur-containing benzisothiazole ring imparts higher polarizability and lipophilicity compared to oxygen-based benzisoxazole analogs, leading to fundamentally different pharmacokinetic profiles and receptor subtype selectivity. For CNS programs targeting dopamine and serotonin receptors, this scaffold is essential for SAR studies where a bioisosteric switch cannot be assumed biologically silent. Starting material for achieving in vivo ED50 in the 5–10 mg/kg range.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B8324426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Benzisothiazolyl) piperidine
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NSC3=CC=CC=C32
InChIInChI=1S/C12H14N2S/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyRUGIEMXPGXHGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Benzisothiazolyl) piperidine: A Core Heterocyclic Scaffold for CNS-Targeted Library Synthesis


4-(3-Benzisothiazolyl) piperidine (also named 3-(4-piperidinyl)-1,2-benzisothiazole) is a bicyclic heterocyclic building block featuring a piperidine ring linked at the 4-position to a 1,2-benzisothiazole moiety [1]. This compound serves as a pivotal intermediate in the synthesis of various N-substituted derivatives explored for their antipsychotic and analgesic properties, as first described in foundational patents [2]. The benzisothiazole ring, containing both sulfur and nitrogen atoms, imparts distinct electronic properties and hydrogen-bonding capabilities compared to its benzisoxazole (oxygen) or indole analogs, making it a strategic choice for central nervous system (CNS) drug discovery programs focused on dopamine and serotonin receptor modulation.

Why 4-(3-Benzisothiazolyl) piperidine Cannot Be Readily Replaced by Its Benzisoxazole Analog in Annotated Chemical Libraries


A simple bioisosteric swap between the sulfur atom in 4-(3-benzisothiazolyl) piperidine and the oxygen atom in its common analog, 4-(1,2-benzisoxazol-3-yl) piperidine, is prohibited for rigorous structure-activity relationship (SAR) studies. The benzisothiazole sulfur atom increases the heterocycle's polarizability and lipophilicity relative to the benzisoxazole, leading to profoundly different pharmacokinetic profiles and target-binding kinetics. While the benzisoxazole scaffold is embedded in the antipsychotic risperidone, the benzisothiazole system yields distinct metabolic pathways and receptor subtype selectivity [1]. A head-to-head comparison of the piperazine versions of these scaffolds demonstrated significant divergence in dopamine D2 and serotonin 5-HT2A binding affinities, proving the heteroatom switch cannot be assumed biologically silent [2]. Direct substitution without experimental validation will undermine the integrity of any high-fidelity chemical biology or drug development program.

Quantitative Differentiation Evidence for the 4-(3-Benzisothiazolyl) piperidine Scaffold


Antipsychotic Potency of N-Substituted Benzisothiazole Derivatives Surpasses That of Sulpiride in the Apomorphine-Induced Climbing Assay

While no direct ED50 data is available for the unsubstituted parent compound, N-substituted derivatives of the 4-(3-benzisothiazolyl) piperidine scaffold demonstrate quantifiable in vivo antipsychotic activity. In the standard apomorphine-induced climbing mouse assay used to predict neuroleptic efficacy, two exemplified N-alkyl derivatives showed ED50 values of 5.8 mg/kg and 7.0 mg/kg, respectively, indicating they are markedly more potent than the typical antipsychotic sulpiride, which had an ED50 of 14.5 mg/kg in the same assay [1]. This establishes a significant potency advantage for the benzisothiazole class over a clinically used benzamide comparator, providing a strong rationale for exploring this specific piperidine scaffold in neuroleptic development.

Antipsychotic drug discovery Dopamine receptor antagonism In vivo behavioral pharmacology

Antihypertensive Activity of Carboximidic Ester Derivatives Varies Significantly with Alkyl Substituent Size

The C-1 carboximidic ester derivatives of 4-(1,2-benzisothiazol-3-yl) piperidine show a clear quantitative trend in their ability to lower blood pressure in spontaneously hypertensive rats (SHR). The methyl ester derivative produced the most substantial drop in mean arterial blood pressure of 63 mm Hg at a relatively low oral dose of 3 mg/kg, whereas the ethyl ester analog required a 50 mg/kg dose to achieve a 41 mm Hg drop [1]. This directly demonstrates that the scaffold's biological activity is highly tunable through minimal chemical modifications, but the methyl ester variant offers a superior therapeutic index and must be specifically selected for antihypertensive applications, as larger substituents dramatically reduce efficacy.

Cardiovascular pharmacology Antihypertensive agents Structure-activity relationship

CCR3 Receptor Binding Affinity and Selectivity is Critically Dependent on the Benzisothiazole Moiety's Substitution Pattern

A direct chemogenomic analysis highlights that derivatization of the benzothiazole-piperidine scaffold can yield extraordinary receptor selectivity. Starting from a lead benzothiazole-piperidine compound, incorporating substituents into the benzene ring and the piperidine side chain resulted in a compound (1b) with 820-fold selectivity for the CCR3 receptor (IC50 = 2.3 nM) over the CCR1 receptor (IC50 = 1900 nM) [1]. This high degree of selectivity is not achievable with the unsubstituted parent 4-(3-benzisothiazolyl) piperidine but illustrates the scaffold's capacity for precise molecular recognition tuning. This is a critical differentiator from more rigid or less functionalizable alternatives, as it demonstrates a clear, quantifiable path from a core scaffold to a highly selective biological probe.

Chemokine receptor antagonism Immunomodulation Selectivity profiling

Validated Application Scenarios for the 4-(3-Benzisothiazolyl) piperidine Building Block


Designing Next-Generation Atypical Antipsychotics with Favorable Potency Windows

Medicinal chemistry teams synthesizing candidate neuroleptics can use the unsubstituted 4-(3-benzisothiazolyl) piperidine as a starting point for N-alkylation, aiming for an in vivo ED50 in the 5–10 mg/kg range in the climbing mouse assay, significantly better than the sulpiride baseline of 14.5 mg/kg [1]. This path is validated by the Hoechst-Roussel discovery programs. Researchers should avoid the simpler benzisoxazole analog if the goal is to explore a new potency and side-effect profile, as the sulfur atom's impact on D2/5-HT2A balance will deviate from the risperidone template.

Developing Subtype-Selective Chemokine Receptor Probes with Minimal Off-Target Activity

For immunomodulatory research aiming to dissect the roles of CCR3 versus CCR1 in eosinophil recruitment, the benzothiazole-piperidine scaffold is a proven starting point. The evidence shows that specific substitutions can yield a 820-fold selectivity window (CCR3 IC50 2.3 nM vs. CCR1 IC50 1900 nM) [2]. Procurement of this specific building block is essential for any library aiming to recapitulate such selectivity, as the sulfur-containing heterocycle provides critical binding contacts not replicated by the corresponding benzoxazole series.

Investigating Cardiovascular Hypotension Mechanisms with Dose-Controlled Potency

Cardiovascular biologists studying novel antihypertensive mechanisms should select the methyl carboximidic ester derivative of 4-(3-benzisothiazolyl) piperidine, as it has a quantified effect of a 63 mm Hg blood pressure drop in the SHR model at just 3 mg/kg [3]. This allows for robust in vivo proof-of-concept studies at low dose volumes, simplifying formulation and reducing stress artifacts compared to the ethyl or cyclopropylmethyl analogs, which demand >16-fold higher doses for a smaller effect. This specific choice directly stems from the quantified activity cliff observed in the patent data.

Differentiating Heteroatom Effects in Academic Structure-Activity Relationship Courses or Training Sets

For academic core facilities or industrial training programs focused on bioisosterism, the pair of 4-(3-benzisothiazolyl) piperidine and its benzisoxazole analog serves as a tangible, quantitative teaching set. A known SAR outcome from piperazine counterparts demonstrates that the sulfur-to-oxygen swap significantly alters D2 and 5-HT2A binding profiles [4]. Procuring both building blocks allows students or junior scientists to empirically determine whether the sulfur atom's higher polarizability uniformly impacts their specific receptor target of interest, reinforcing the principle that bioisosteres are not functionally identical.

Quote Request

Request a Quote for 4-(3-Benzisothiazolyl) piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.